Cas no 2624136-22-5 (1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride)

1-(4-フルオロフェニル)-3-[2-(メチルアミノ)エチル]尿素ジヒドロクロリドは、選択的な生化学的活性を示す有機化合物です。その分子構造は、4-フルオロフェニル基とメチルアミノエチル尿素骨格を特徴とし、高い水溶性と安定性を兼ね備えています。塩酸塩形態により、実験条件下での取り扱いが容易であり、医薬品中間体や神経科学分野の研究用途に適しています。特に、受容体結合試験や酵素阻害研究において、再現性の高いデータ取得が可能です。分子量265.15の白色結晶性粉末で、適切な保管条件下で長期安定性を示します。

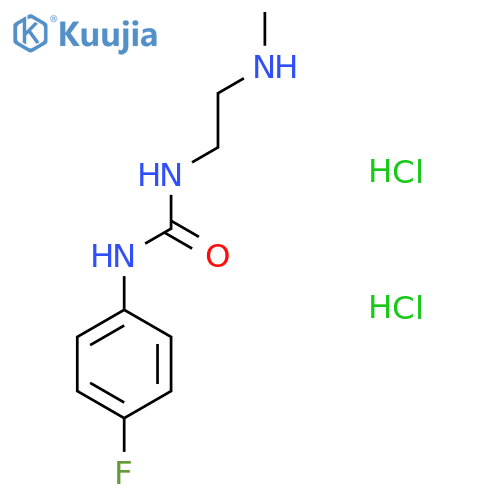

2624136-22-5 structure

商品名:1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride

CAS番号:2624136-22-5

MF:C10H16Cl2FN3O

メガワット:284.157943725586

MDL:MFCD33550399

CID:5640731

PubChem ID:155978249

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride

- EN300-27752374

- 2624136-22-5

- 1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride

-

- MDL: MFCD33550399

- インチ: 1S/C10H14FN3O.2ClH/c1-12-6-7-13-10(15)14-9-4-2-8(11)3-5-9;;/h2-5,12H,6-7H2,1H3,(H2,13,14,15);2*1H

- InChIKey: WLNCLRNPVAWZLY-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.FC1C=CC(=CC=1)NC(NCCNC)=O

計算された属性

- せいみつぶんしりょう: 283.0654457g/mol

- どういたいしつりょう: 283.0654457g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27752374-0.05g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 0.05g |

$166.0 | 2025-03-19 | |

| Enamine | EN300-27752374-0.25g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 0.25g |

$353.0 | 2025-03-19 | |

| Enamine | EN300-27752374-0.1g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 0.1g |

$248.0 | 2025-03-19 | |

| Enamine | EN300-27752374-0.5g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 0.5g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-27752374-5.0g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 5.0g |

$2070.0 | 2025-03-19 | |

| Aaron | AR0284Y4-500mg |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90% | 500mg |

$791.00 | 2025-02-15 | |

| Aaron | AR0284Y4-50mg |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90% | 50mg |

$254.00 | 2025-02-15 | |

| Aaron | AR0284Y4-5g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90% | 5g |

$2872.00 | 2023-12-15 | |

| Enamine | EN300-27752374-2.5g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90.0% | 2.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-27752374-10g |

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride |

2624136-22-5 | 90% | 10g |

$3069.0 | 2023-09-09 |

1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

4. Water

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2624136-22-5 (1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量